REACTION_CXSMILES
|
[C:1](Cl)(=[O:5])[CH:2]([CH3:4])[CH3:3].[CH3:7][C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][C:13]=1[CH3:14].[Cl-].[Al+3].[Cl-].[Cl-].Cl>O>[CH3:7][C:8]1[CH:9]=[C:10]([C:1](=[O:5])[CH:2]([CH3:4])[CH3:3])[CH:11]=[CH:12][C:13]=1[CH3:14] |f:2.3.4.5|
|
Name
|
|
Quantity
|
213.1 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)Cl
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC=CC1C
|
Name
|
|
Quantity
|
293.3 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
The two phases are separated in a separating funnel
|
Type
|
WASH
|
Details
|
The organic phase is washed with water
|
Type
|
CONCENTRATION
|
Details
|
is then concentrated
|
Type
|
CUSTOM
|
Details
|
a vacuum rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The last remnants of solvent are removed under a high vacuum
|
Type
|
CUSTOM
|
Details
|
The product, 1-(3,4-dimethyl-phenyl)-2-methyl-propan-1-one, is used directly in the next reaction
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
CC=1C=C(C=CC1C)C(C(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |